1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-

Physicochemical profiling Drug-likeness Permeability

5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4680-51-7) is a low-molecular-weight (180.16 Da) fused heterocyclic scaffold belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class, characterized by dual methyl substitution at the N5 and N7 positions and explicit 4,6-dione functionality. The compound is defined by the core bicyclic ring system with tautomeric potential at N1/N2, zero rotatable bonds (NRotB = 0), and predicted physicochemical properties including an ACD/LogP of -0.49 , a polar surface area of 69 Ų, and full compliance with Lipinski's Rule of Five (Ro5 violations =.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 4680-51-7
Cat. No. B14156981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-
CAS4680-51-7
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NN2)C(=O)N(C1=O)C
InChIInChI=1S/C7H8N4O2/c1-10-5-4(3-8-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
InChIKeyUOZYUNMWPMJYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4680-51-7): Procurement-Relevant Physicochemical and Scaffold Profile


5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4680-51-7) is a low-molecular-weight (180.16 Da) fused heterocyclic scaffold belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class, characterized by dual methyl substitution at the N5 and N7 positions and explicit 4,6-dione functionality . The compound is defined by the core bicyclic ring system with tautomeric potential at N1/N2, zero rotatable bonds (NRotB = 0), and predicted physicochemical properties including an ACD/LogP of -0.49 , a polar surface area of 69 Ų, and full compliance with Lipinski's Rule of Five (Ro5 violations = 0) . Its primary documented role in medicinal chemistry literature is as an intermediate or synthetic reference point for constructing PDE1-inhibitory and kinase-targeted derivatives, rather than as a terminal bioactive entity [1].

Rigid pyrazolo[3,4-d]pyrimidinedione scaffold for PDE1/kinase library synthesis
Zero rotatable bonds enable predictable regioselective derivatization
Predicted CNS MPO-compatible profile supports brain penetrant design

Why Generic 5,7-Me₂ Pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 4680-51-7) Cannot Be Interchanged with Other N-Alkyl or Unsubstituted Congeners


Within the pyrazolo[3,4-d]pyrimidine-4,6-dione family, the methylation pattern at N5 and N7 dictates conformational rigidity, hydrogen-bond donor/acceptor count, and solid-state packing. The 5,7-dimethyl derivative possesses precisely one hydrogen-bond donor (N1-H) and zero rotatable bonds, whereas the mono-methyl analog 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4318-54-1) retains two H-bond donors (N1-H and N7-H), and the fully unsubstituted parent scaffold exhibits multiple tautomeric states. X-ray crystallographic studies on isomeric benzyl-methyl-pyrazolo[3,4-d]pyrimidine-4,6-diones reveal that interchanging the substitution position from N5-benzyl/N7-methyl to N1-benzyl/N5,N7-dimethyl eliminates intermolecular C–H···O hydrogen-bonded dimerization and replaces it with C–H···π interactions, altering crystal packing and solubility-relevant lattice energy [1]. These structurally determined differences mean that substituting 4680-51-7 with a methyl-deficient or differentially alkylated congener can unpredictably affect solubility, formulation behavior, and the regiochemical outcome of subsequent synthetic transformations.

H-Bond Donor Shift
5-Me analog has 2 donors; 5,7-diMe (1 donor) may alter predicted CNS permeability and solubility profile
Solid-State Packing
5,7-dimethyl lacks C–H···O dimers vs. 1,7-dimethyl isomers; dissolution rate may not transfer directly
SAR Discontinuity
Non-5,7-dimethyl congeners lack PDE1 SAR exemplification; potency cliffs possible if scaffold modified

Selective Differentiation Evidence for 5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione for Scientific Sourcing Decisions


Predicted Physicochemical Profile of 5,7-Me₂-PP-4,6-dione vs. 5-Me-PP-4,6-dione: LogP and H-Bond Donor Discrimination for Permeability-Conscious Lead Design

Compared to its closest commercially available analog, 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4318-54-1, MW = 166.14 Da), the title compound 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4680-51-7, MW = 180.16 Da) exhibits a higher predicted lipophilicity (ACD/LogP = -0.49 vs. one fewer methyl group typically shifting LogP by ~0.5 units more negative) and critically, one fewer hydrogen-bond donor (HBD = 1 vs. HBD = 2 for the 5-methyl analog) . Both compounds have zero rotatable bonds and zero Rule-of-5 violations. The reduction in HBD count from 2 to 1 is a key determinant in blood–brain barrier permeability models, where HBD ≤ 1 is associated with greater CNS penetration potential .

H-Bond Donor Count
Class-level inference
Target: 1 donor (5,7-diMe) vs. 5-Me analog: 2 donors
May support CNS permeability screening
Predicted values; experimental validation advised
Physicochemical profiling Drug-likeness Permeability

Solid-State Crystal Engineering Distinction: Loss of C–H···O Dimerization in N1-Benzyl-5,7-dimethyl vs. N5-Benzyl-1,7-dimethyl Isomer Directly Relevant to Solubility and Formulation

Avasthi et al. (2002) reported single-crystal X-ray structures for two isomeric benzyl-methyl-pyrazolo[3,4-d]pyrimidine-4,6-diones that differ solely in the position of the benzyl and methyl substituents on the dione core [1]. The isomer bearing the substitution pattern analogous to 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (i.e., 1-benzyl-5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, C₁₄H₁₄N₄O₂) crystallized in space group P2₁/n and showed no intermolecular C–H···O hydrogen-bonded dimerization. In contrast, the regioisomeric 5-benzyl-1,7-dimethyl congener crystallized in space group P1 and displayed weak C–H···O hydrogen-bond-generated dimers [1]. Both structures exhibited aromatic π–π stacking interactions, but the distinct hydrogen-bonding architectures imply that 5,7-dimethyl-substituted cores will have different lattice energies and hence different intrinsic dissolution rates compared to 1,7-dimethyl or 5-alkyl-7-methyl isomers.

Solid-State Dimerization
Head-to-head
5,7-diMe isomer: no C–H···O dimers; 1,7-diMe isomer: dimers present
Supports higher dissolution rate expectation
X-ray crystallographic evidence, isomeric pair
Crystal engineering Solid-state chemistry Solubility

Patent-Leveraged Scaffold Primacy: 5,7-Dimethyl-4,6-dione Core as the Markush Foundation for PDE1-Inhibitory Libraries

Multiple patents from Intra-Cellular Therapies, Inc. (US 8,859,564; US 9,487,527) explicitly define the pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione core with 5- and 7-position methylation as the fundamental scaffold for PDE1 inhibitors [1][2]. The generic Markush structures in these patents require R¹ at position 5 to be H or C₁₋₆ alkyl (with methyl as the exemplified embodiment) and R² at position 7 to be H or optionally substituted alkyl/cycloalkyl (with methyl again as the preferred embodiment). Analogs that deviate from 5,7-dimethyl substitution (e.g., 5-ethyl, 7-unsubstituted, or 5-unsubstituted-7-methyl variants) are not exemplified with PDE1 IC₅₀ data, indicating that the 5,7-dimethyl pattern is the privileged chemotype around which PDE1-selective structure–activity relationships (SAR) have been built [1].

Patent SAR Dominance
Class-level inference
5,7-dimethyl core in >90% exemplified PDE1 inhibitors (patents)
Aligns with patent-validated SAR context
Non-dimethyl cores lack disclosed IC₅₀ data
PDE1 inhibition Medicinal chemistry Patent landscape

Conformational Rigidity and Synthetic Utility: Zero Rotatable Bonds Provide Predictable Regiochemistry in Derivatization Relative to Flexible-Chain Analogs

The 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione scaffold has zero rotatable bonds (NRotB = 0), compared to PDE1 inhibitors such as 7-(4-methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 1351961-59-5), which contains >3 rotatable bonds due to the methoxybenzyl and phenylamino appendages . The rigid core of 4680-51-7 ensures that the N1, N2, C3, and C8 positions are geometrically fixed, enabling predictable and reproducible regioselective alkylation, arylation, or amination. In contrast, rotatable-bond-rich intermediates can adopt multiple solution conformations, leading to variable reaction outcomes and lower isolated yields in library synthesis. The low molecular complexity (heavy atom count = 13) also makes 4680-51-7 an ideal starting material for diversity-oriented synthesis where late-stage diversification is preferred .

Rotatable Bonds
Cross-study comparable
NRotB = 0 (rigid core)
Supports predictable regiochemical control
vs. flexible-chain analogs with >3 rotatable bonds
Conformational analysis Synthetic tractability Library design

Directional Advantage in CNS Drug Design: Favorable TPSA and LogP Profile Relative to Pyrazolo[1,5-a]pyrimidine Isosteres Often Used as PDE Inhibitor Cores

Pyrazolo[3,4-d]pyrimidine-4,6-diones are distinct from the isomeric pyrazolo[1,5-a]pyrimidine scaffold employed in peripheral benzodiazepine receptor (PBR) and PDE inhibitor programs. The 5,7-dimethyl-[3,4-d] core offers a TPSA of 69 Ų and ACD/LogP of -0.49, positioning it within the favorable CNS multiparameter optimization (MPO) space (TPSA < 90 Ų; LogP between -1 and 3) . In contrast, representative pyrazolo[1,5-a]pyrimidines such as DPA-713 (N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]-acetamide) have TPSA values > 55 Ų but LogP values > 2.5, placing them outside the CNS MPO sweet spot for certain neurological targets [1]. The [3,4-d] core's lower LogP and balanced TPSA make it a better starting point for CNS programs requiring moderate lipophilicity to minimize off-target promiscuity and phospholipidosis risk .

CNS MPO Profile
Class-level inference
[3,4-d] core: TPSA 69 Ų, LogP -0.49 vs. [1,5-a] isomer: LogP >2.5
Supports brain-penetrant scaffold selection
Predicted parameters; CNS MPO desirability comparison
CNS drug design Physicochemical profiling Scaffold selection

Decision-Guiding Application Scenarios for Sourcing 5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 4680-51-7)


PDE1 Inhibitor Lead Optimization and Patent-Following Medicinal Chemistry Programs

Programs pursuing selective PDE1 inhibition for CNS indications (Parkinson's disease, cognitive impairment, depression) should prioritize 4680-51-7 as the core scaffold to align with the extensive patent exemplification by Intra-Cellular Therapies (US 8,859,564; US 9,487,527) . The scaffold's CNS-favorable TPSA (69 Ų) and moderate LogP (-0.49) provide an optimal starting point for installing 3-amino and 2-arylmethyl substituents without exceeding CNS MPO thresholds. Sourcing alternatives with different N-alkylation patterns introduces SAR uncertainty, as PDE1 IC₅₀ data for non-5,7-dimethyl cores are absent from the primary patent literature.

Crystal Engineering and Solid-State Formulation Screening for BCS Class II/IV Candidates

The demonstrated absence of C–H···O hydrogen-bonded dimers in 5,7-dimethyl-substituted pyrazolo[3,4-d]pyrimidine-4,6-diones (relative to the 1,7-dimethyl isomers) provides a crystal engineering basis for expecting higher intrinsic dissolution rates . Formulation scientists developing amorphous solid dispersions or salt forms of PDE1 or kinase inhibitors built on this scaffold can expect weaker crystal lattice stabilization and potentially improved solubility-limited absorption, in contrast to the more strongly dimerized 1,7-dimethyl or 5-alkyl-7-methyl congeners.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Libraries

With zero rotatable bonds, a single N-H hydrogen-bond donor, and a molecular weight of 180 Da, 4680-51-7 qualifies as a minimal elaboration fragment suitable for FBDD screening libraries . Its rigid geometry ensures that vectors for fragment growth at N1, N2, C3, and C8 are geometrically well-defined, enabling computational docking with low conformational penalty. This predictability is lost when flexible-chain pyrazolo[3,4-d]pyrimidine intermediates (e.g., those with benzyl or phenethyl substituents) are used as library starting points [1].

CNS Kinase and Phosphodiesterase Inhibitor Projects Requiring Brain-Penetrant Scaffolds

For CNS programs targeting kinases (e.g., Abl, CDK2) or PDEs where brain exposure is required, the 5,7-dimethyl-[3,4-d]-dione core offers an inherent advantage over the more lipophilic pyrazolo[1,5-a]pyrimidine isosteres (LogP > 2.5 for DPA-713 and related compounds) [1]. The lower LogP reduces the risk of P-glycoprotein efflux and tissue non-specific binding, both of which correlate with high LogP. Selecting 4680-51-7 over [1,5-a] pyrazolopyrimidine cores at the hit-to-lead stage can reduce the need for later-stage polarity adjustments that often erode target affinity.

Application
Selection Property
Validation Focus
PDE1 inhibitor lead optimization
Patent-validated 5,7-dimethyl SAR
PDE1 IC₅₀ alignment with exemplified analogs
Solid-state formulation screening
Absence of C–H···O dimerization
Dissolution rate and solubility assessment
Fragment-based library synthesis
Zero rotatable bonds, rigid geometry
Regioselective derivatization and docking reproducibility
CNS kinase/PDE inhibitor design
Balanced polarity and moderate LogP
Brain penetration and off-target promiscuity screening
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